molecular formula C9H9NO3 B2629449 endo-N-Hydroxy-5-norbornene-2,3-dicarboximide CAS No. 21715-90-2; 24183-94-6

endo-N-Hydroxy-5-norbornene-2,3-dicarboximide

Cat. No. B2629449
M. Wt: 179.175
InChI Key: ZUSSTQCWRDLYJA-UMRXKNAASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Endo-N-Hydroxy-5-norbornene-2,3-dicarboximide is a useful research compound. Its molecular formula is C9H9NO3 and its molecular weight is 179.175. The purity is usually 95%.
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properties

CAS RN

21715-90-2; 24183-94-6

Product Name

endo-N-Hydroxy-5-norbornene-2,3-dicarboximide

Molecular Formula

C9H9NO3

Molecular Weight

179.175

IUPAC Name

(1S,2R,6S,7R)-4-hydroxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

InChI

InChI=1S/C9H9NO3/c11-8-6-4-1-2-5(3-4)7(6)9(12)10(8)13/h1-2,4-7,13H,3H2/t4-,5+,6-,7+

InChI Key

ZUSSTQCWRDLYJA-UMRXKNAASA-N

SMILES

C1C2C=CC1C3C2C(=O)N(C3=O)O

solubility

not available

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The N-hydroxy-5-norbornene-2,3-dicarboximide active ester of N-benzyloxycarbonyl DL-2-hydroxy-4-aminoburyric acid was prepared according to the procedure of M. Fujino, et al [Chem. Pharm. Bull. Japan, 22, 1857 (1974)]. To an ice cold solution of 0.40 g. of N-benzyloxycarbonyl-DL-2-hydroxy-4-aminoburyric acid and 0.32 g. of N-hydroxy-5-norbornene-2,3-dicarboximide in 3 ml. of tetrahydrofuran-dioxane (1:1 v/v), there was added, with stirring, 0.36 g. of N,N'-dicyclohexylcarbodiimide and 1 ml. of the above solvent mixture. The solution was stirred in the cold for 30 minutes and then at room temperature for 2 hours. The N,N'-dicyclohexylurea which formed in the above reaction was collected on a filter and washed with three 1-ml. portions of tetrahydrofuran-dioxane (1:1 v/v).
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Synthesis routes and methods II

Procedure details

A solution of the N-hydroxy-5-norbornene-2,3-dicarboximide active ester of N-benzyloxycarbonyl-L-leucylglycine was prepared according to the general procedure of M. Fujino, et al [Chem. Pharm. Bull. Japan, 22, 1857 (1974)]. A solution of 1.27 g. of N-benzyloxycarbonylleucylglycine and 0.72 g. of N-hydroxy-5-norbornene-2,3-dicarboximide in 5 ml. of tetrahydrofuran was cooled in an ice bath and 0.83 g. of N,N'-dicyclohexylcarbodiimide was added to the cold solution together with 1 ml. of tetrahydrofuran. The reaction mixture was stirred at low temperature for 40 minutes and then at room temperature for 21/2 hours. The N,N'-dicyclohexylurea formed during the reaction was collected on a filter and washed with three 1-ml. portions of tetrahydrofuran.
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Synthesis routes and methods III

Procedure details

endo-N-Hydroxy-5-norbornene-2,3-dicarboximide (NBD) (3.59 g, 20 mmol) is dissolved in absolute ethanol (100 mL), and is then evaporated to dryness in vacuo to remove the residual moisture from the reagent. The residue is redissolved in freshly prepared absolute ethanol (60 mL), and thallous ethoxide (1.42 mL, 20 mmol) is added dropwise with vigorous stirring. The solution is stirred for 3 h at room temperature and then overnight at 4° C. The white precipitate which forms in the course of the reaction is collected by filtration, washed with cold ethanol, and dried under high vacuum. The solid material is suspended in methylene chloride (100 mL), and di-tert-butyl dicarbonate (4.37 g, 20 mmol) is added dropwise. The solution is stirred overnight at room temperature and is then washed with water (2×10 mL). The organic layer is dried over anhydrous MgSO4, filtered, and evaporated to dryness to give the crude product as a white solid. The solid is suspended, with vigorous stirring, in anhydrous ether (60 mL) for 2 h, followed by filtration, to give 3.0 g of the pure product. Upon storage of the filtrate at −20° C. overnight, additional pure product precipitates giving a total of 3.63 g of the title compound in two crops in an overall yield of 65%.
Name
endo-N-Hydroxy-5-norbornene-2,3-dicarboximide
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3.59 g
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100 mL
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1.42 mL
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4.37 g
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60 mL
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65%

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